1-(Hydroxymethyl)-3,4,4-trimethyl-1H-pyrazol-5(4H)-one
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Overview
Description
1-(Hydroxymethyl)-3,4,4-trimethyl-1H-pyrazol-5(4H)-one is a heterocyclic compound with a pyrazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-3,4,4-trimethyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3,4,4-trimethyl-1H-pyrazol-5(4H)-one with formaldehyde under basic conditions. The reaction proceeds via the formation of a hydroxymethyl intermediate, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-3,4,4-trimethyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazolone derivatives.
Scientific Research Applications
1-(Hydroxymethyl)-3,4,4-trimethyl-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-3,4,4-trimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Hydroxymethylfurfural: Another compound with a hydroxymethyl group, known for its applications in the food industry and as a precursor for biofuels.
Tetrakis(hydroxymethyl)glycoluril: Used in the synthesis of novel heterocyclic structures and macromolecular systems.
Uniqueness: 1-(Hydroxymethyl)-3,4,4-trimethyl-1H-pyrazol-5(4H)-one is unique due to its specific pyrazolone core structure and the presence of a hydroxymethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12N2O2 |
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Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4,4,5-trimethylpyrazol-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-5-7(2,3)6(11)9(4-10)8-5/h10H,4H2,1-3H3 |
InChI Key |
NGLUQSFXBRTLPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1(C)C)CO |
Origin of Product |
United States |
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